tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
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Overview
Description
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is often used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method includes the reaction of 1-(aminomethyl)cycloheptane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Chemical Reactions Analysis
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Scientific Research Applications
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate can be compared with other similar compounds such as:
- tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
- tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate
- tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
These compounds share similar structural features but differ in the size and shape of the cycloalkyl ring, which can influence their reactivity and applications .
Biological Activity
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in drug design and enzyme inhibition studies.
The molecular structure of this compound includes a tert-butyl group, which provides steric hindrance, enhancing selectivity for molecular targets. The carbamate functional group is known for its ability to undergo hydrolysis, making it reactive in various chemical transformations.
The primary mechanism of action involves the compound's ability to interact with specific enzymes and receptors, acting as a reversible inhibitor. By binding to the active sites of these enzymes, it can modulate biochemical pathways, potentially leading to therapeutic effects. The presence of the tert-butyl group contributes to its selectivity and potency as an inhibitor.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial and Antifungal Properties : Compounds containing the 1-(aminomethyl)cycloheptyl moiety have shown effectiveness against various bacterial and fungal strains.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic processes, which may have implications in treating metabolic disorders .
- Potential Anti-inflammatory Effects : Preliminary studies suggest that it may influence inflammatory pathways, although further research is needed to confirm these effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC has been linked to reduced lipogenesis and increased fatty acid oxidation, which could benefit conditions such as obesity and metabolic syndrome .
- Synthesis and Biological Evaluation : In a study investigating the synthesis of related carbamates, researchers found that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. This suggests potential applications in cancer therapy .
- Pharmacological Applications : The compound has been explored as a prodrug candidate, indicating its potential utility in drug development where enhanced bioavailability is desired.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-10,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBSPVFWOQBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587725 |
Source
|
Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-67-0 |
Source
|
Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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